N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

Chemical probe selectivity Negative control validation HSP90 inhibition

N,N-Dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide (CAS 478078-46-5) is a fully synthetic pyrrole-2-carboxamide derivative featuring a 4-(4-tert-butylbenzoyl) substituent on the pyrrole core and an N,N-dibutyl carboxamide side chain. Its molecular formula is C₂₄H₃₄N₂O₂ with a molecular weight of 382.54 g·mol⁻¹, and it is supplied at ≥95% purity for research use.

Molecular Formula C24H34N2O2
Molecular Weight 382.5 g/mol
CAS No. 478078-46-5
Cat. No. B3141126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide
CAS478078-46-5
Molecular FormulaC24H34N2O2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C24H34N2O2/c1-6-8-14-26(15-9-7-2)23(28)21-16-19(17-25-21)22(27)18-10-12-20(13-11-18)24(3,4)5/h10-13,16-17,25H,6-9,14-15H2,1-5H3
InChIKeyVHSUTSWASXGPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide (CAS 478078-46-5): Procurement-Relevant Identity and Compound-Class Context


N,N-Dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide (CAS 478078-46-5) is a fully synthetic pyrrole-2-carboxamide derivative featuring a 4-(4-tert-butylbenzoyl) substituent on the pyrrole core and an N,N-dibutyl carboxamide side chain. Its molecular formula is C₂₄H₃₄N₂O₂ with a molecular weight of 382.54 g·mol⁻¹, and it is supplied at ≥95% purity for research use . In public bioactivity repositories, the compound has been profiled across a panel of human enzymes—including gamma-butyrobetaine dioxygenase (BBOX1), prolyl hydroxylase domain 2 (PHD2/Egl nine homolog 1), factor-inhibiting HIF-1α (FIH), and several lysine-specific demethylases (KDM2A, KDM5C, KDM6B, PHF8)—and consistently exhibits IC₅₀ values >100 µM, establishing it as a broadly inactive entity within this target space [1]. This comprehensive inactivity fingerprint is the primary differentiator when the compound is evaluated against structurally related pyrrole-2-carboxamide analogs that retain measurable target engagement.

Why Generic Substitution Fails for N,N-Dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide: Structural Determinants of Differential Target Engagement


The pyrrole-2-carboxamide chemotype supports diverse substitution patterns, and even conservative changes to the amide N-substituents can profoundly alter target-binding profiles. For example, replacing the N,N-dibutyl carboxamide of the target compound with a carboxylic acid yields 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid, which engages heat shock protein HSP90-α with an IC₅₀ of 469 nM [1]—in contrast to the >100 µM inactivity of the target compound across seven distinct enzyme targets [2]. This divergence demonstrates that the dibutylamide moiety is not a passive structural feature but a key determinant of the compound's broad lack of target engagement. Consequently, procurement decisions cannot assume functional interchangeability among 4-(4-tert-butylbenzoyl)-pyrrole derivatives; the specific N-substitution directly governs whether the compound serves as an active probe, a negative control, or a synthetic intermediate.

Quantitative Differentiation Evidence: N,N-Dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide vs. Closest Analogs


Multi-Target Inactivity Fingerprint vs. HSP90-Active Carboxylic Acid Analog

The target compound was screened against seven human enzymes in fluorescence-based, MALDI, and AlphaScreen assays and returned IC₅₀ values >100,000 nM (i.e., >100 µM) for every target tested: BBOX1, PHD2, FIH, KDM2A, KDM5C, PHF8, and KDM6B [1]. In contrast, the structurally proximal analog 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid—differing only in the replacement of the N,N-dibutyl carboxamide with a carboxylic acid—inhibits HSP90-α with an IC₅₀ of 469 nM [2]. This represents a >200-fold difference in potency, directly tied to the N-substitution.

Chemical probe selectivity Negative control validation HSP90 inhibition Epigenetic enzyme profiling

Broad Selectivity Window Across Epigenetic Demethylase Panel vs. Known Active Inhibitors

Within the KDM demethylase family, the target compound was tested against KDM2A, KDM5C, PHF8, and KDM6B, yielding IC₅₀ values uniformly >100 µM in AlphaScreen assays [1]. By comparison, published KDM inhibitors such as IOX1 (a broad-spectrum 2OG oxygenase inhibitor) achieve IC₅₀ values in the low-µM to sub-µM range against the same family members [2]. The target compound's complete lack of inhibition across these four structurally diverse demethylases supports its use as a genuinely inactive control, whereas IOX1 and related probes retain residual activity that can complicate phenotypic interpretation.

Epigenetics Lysine demethylase inhibition Chemical probe selectivity KDM family

Lipophilic N,N-Dibutylamide Side Chain Confers Physicochemical Differentiation from N,N-Diethyl and N-(2-Methoxyethyl) Analogs

The N,N-dibutyl substituent of the target compound (total 8 side-chain carbons on the amide nitrogen) yields a calculated logP substantially higher than the corresponding N,N-diethyl analog (4 side-chain carbons) and the N-(2-methoxyethyl) analog (polar ether-containing side chain). While experimental logP or solubility data for these specific compounds are not publicly available, the class-level trend is well established: each additional methylene unit in an N-alkyl chain increases logP by approximately 0.5 units [1]. The target compound therefore occupies a distinct lipophilicity space, which directly influences membrane permeability, non-specific protein binding, and assay compatibility in cell-based screening formats [2].

Physicochemical properties Lipophilicity Structure-property relationships Analog selection

Patent-Documented Anti-Tumor Screening Entry Distinguishes Compound from Unsubstituted Pyrrole-2-carboxamide Scaffolds

Chinese patent filings (e.g., CN-101891715-B and related family members) describe the compound as part of a series of pyrrole derivatives with demonstrated toxicity against human hepatoma, leukemia, and breast cancer cell lines [1]. While specific IC₅₀ values for individual cell lines were not retrieved in the public extracts, the inclusion of this compound in anti-tumor patent claims—alongside its structural distinction from the simpler 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide (unsubstituted amide, CAS 439111-56-5)—indicates that the N,N-dibutyl substitution was deliberately selected for biological evaluation, not merely as a synthetic placeholder .

Anti-tumor screening Patent compound Cancer cell line panel Pyrrole derivative

High-Confidence Application Scenarios for N,N-Dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide Based on Quantitative Evidence


Negative Control for HSP90-Targeted Chemical Probe Studies

Investigators using 4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxylic acid (HSP90 IC₅₀ 469 nM) as a chemical probe should co-evaluate N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide (IC₅₀ >100 µM across seven targets) as a matched negative control. The shared 4-(4-tert-butylbenzoyl)-pyrrole core ensures that any phenotype abolished by the dibutyl analog but retained by the carboxylic acid can be attributed to HSP90 engagement rather than core scaffold toxicity [1] [2].

Epigenetic Demethylase Panel Selectivity Reference

When profiling novel KDM inhibitors, inclusion of the target compound at concentrations up to 100 µM provides a baseline for non-specific assay interference. Its confirmed inactivity against KDM2A, KDM5C, PHF8, and KDM6B in AlphaScreen format makes it suitable for identifying false-positive signals originating from the pyrrole-benzoyl scaffold rather than genuine demethylase inhibition [1].

Lipophilic Pyrrole-2-carboxamide Scaffold for Membrane-Permeability-Dependent Assays

For cell-based screening campaigns where high membrane permeability is required, the N,N-dibutyl substitution (estimated +2.0 log units more lipophilic than the N,N-diethyl analog) positions this compound as the most permeable member of the 4-(4-tert-butylbenzoyl)-pyrrole-2-carboxamide series. Researchers should, however, verify that the elevated lipophilicity does not cause solubility-limited artefact at the intended screening concentration [3].

Anti-Tumor Screening Cascade Starting Point

The compound's presence in patent claims directed to hepatoma, leukemia, and breast cancer cell line activity indicates it has passed an initial industrial triage filter. Medicinal chemistry groups pursuing anti-tumor pyrrole derivatives may use this compound as a benchmark N,N-dialkyl analog for structure-activity relationship (SAR) expansion, with the understanding that quantitative cell-line IC₅₀ data must be independently reproduced [4].

Quote Request

Request a Quote for N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.